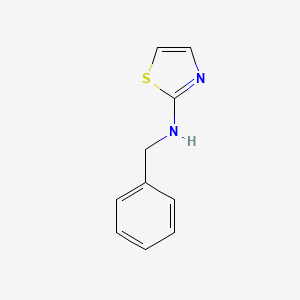

N-Benzylthiazol-2-amine

Beschreibung

Historical Context and Evolution of Thiazole (B1198619) Scaffolds in Chemical Biology

The journey of thiazole scaffolds in chemical biology is a rich narrative that begins with the discovery of thiamine (B1217682) (Vitamin B1), a vital coenzyme containing a thiazole ring. wikipedia.org This initial discovery underscored the biological importance of the thiazole nucleus. Over the decades, the thiazole ring has been identified in a plethora of natural products, including penicillin and epothilones, which possess potent antibacterial and anticancer activities, respectively. wikipedia.org

The evolution of synthetic methodologies, such as the Hantzsch thiazole synthesis, has enabled chemists to create vast libraries of thiazole derivatives, facilitating extensive structure-activity relationship (SAR) studies. wikipedia.org This has led to the development of numerous clinically approved drugs containing the thiazole scaffold, spanning a wide range of therapeutic areas. nih.gov These include antimicrobial, anti-inflammatory, anticancer, and antiviral agents, solidifying the status of the thiazole ring as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net The 2-aminothiazole (B372263) moiety, in particular, has garnered significant attention due to its presence in a number of approved drugs and its role in facilitating metabolic processes. researchgate.net

Architectural Significance of N-Benzylthiazol-2-amine and its Structural Motifs in Drug Discovery

The architectural significance of this compound lies in the combination of two key structural motifs: the 2-aminothiazole core and the benzyl (B1604629) substituent.

The 2-aminothiazole core is a bioisostere of various functional groups, allowing it to interact with a wide array of biological targets. mdpi.com The nitrogen and sulfur atoms within the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with protein residues, contributing to binding affinity and selectivity. The amino group at the 2-position provides a crucial point for further chemical modification, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. nih.gov

The benzyl group , a simple yet influential substituent, introduces aromaticity and lipophilicity to the molecule. This can enhance membrane permeability and facilitate interactions with hydrophobic pockets within target proteins. The phenyl ring of the benzyl group can also be substituted at various positions, offering another avenue for optimizing the compound's pharmacological profile.

The combination of these two motifs in this compound creates a versatile scaffold that can be readily modified to target a diverse range of biological entities. This structural versatility is a key reason for its prominence in drug discovery programs.

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogues has followed several promising trajectories, primarily focused on their potential as therapeutic agents. A significant area of investigation has been their anticancer activity . nih.gov Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects against focal adhesion kinase (FAK), a protein overexpressed in many solid tumors. nih.gov

Another major research focus is their antimicrobial properties . Derivatives of the closely related 2-aminobenzothiazole (B30445) scaffold have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive pathogens. nih.gov Some of these compounds have also exhibited potential against drug-resistant bacteria. nih.gov Furthermore, antifungal activity has been observed in various 2-aminobenzothiazole derivatives. researchgate.net

The anti-inflammatory potential of thiazole-containing compounds is also a well-explored area. jchemrev.com Research has shown that certain N-substituted 2-aminobenzothiazoles can inhibit pro-inflammatory enzymes. nih.gov

The table below summarizes some of the key research findings for this compound and its analogues:

| Compound Class | Biological Activity | Key Findings | References |

| 2-Aminobenzothiazoles containing 1,3,4-oxadiazole | Anticancer | Exhibited appreciable antiproliferative effects on C6 rat glioma and A549 human lung adenocarcinoma cell lines. | nih.gov |

| 5,6-difluorosubstituted benzothiazol-2-amine | Antibacterial | Potent inhibitor of Gram-positive pathogens and showed potential against drug-resistant bacteria. | nih.gov |

| 2-Styrylbenzothiazole derivatives | Anti-inflammatory | Showed exceptional inhibitory action against the pro-inflammatory enzyme 5-lipoxygenase (5-LO). | nih.gov |

| N-substituted 2-aminobenzothiazoles | Antifungal | Showed MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. | researchgate.net |

These research trajectories highlight the broad therapeutic potential of the this compound scaffold and its derivatives, ensuring its continued importance in the field of medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLBXMRJPQRVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902961 | |

| Record name | NoName_3539 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41593-98-0 | |

| Record name | NSC118962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of N Benzylthiazol 2 Amine

Primary Synthetic Routes to N-Benzylthiazol-2-amine and Core 2-Aminothiazole (B372263) Structures

The construction of the this compound framework primarily relies on established methods for thiazole (B1198619) ring formation, followed by or incorporating N-benzylation.

Hantzsch Thiazole Synthesis and Modified Protocols for 2-Aminothiazoles

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains one of the most efficient and widely used methods for preparing the 2-aminothiazole core. derpharmachemica.com This classical method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comtandfonline.com The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the 2-aminothiazole ring.

The general reaction is as follows:

Scheme 1: General Hantzsch Thiazole Synthesis for 2-Aminothiazoles(This image is a representative illustration of the Hantzsch thiazole synthesis and not a direct result of the search.)

Numerous modifications to the original Hantzsch protocol have been developed to improve yields, broaden the substrate scope, and create more complex 2-aminothiazole derivatives. researchgate.net These modifications often involve the use of different solvents, catalysts, and reaction conditions. For instance, the use of microwave irradiation has been shown to accelerate the reaction and improve yields.

Direct N-Benzylation Strategies and Related Amination Reactions

Once the 2-aminothiazole core is synthesized, the benzyl (B1604629) group can be introduced onto the exocyclic nitrogen atom through direct N-benzylation. This is typically achieved by reacting the 2-aminothiazole with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. nih.gov The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as the endocyclic nitrogen of the thiazole ring can also be alkylated, leading to the formation of thiazolium salts. wikipedia.org

In some cases, reductive amination provides an alternative route for N-alkylation. This method involves the reaction of 2-aminothiazole with an aldehyde, such as benzaldehyde, in the presence of a reducing agent like sodium borohydride. researchgate.net

Advanced Derivatization and Structural Diversification of this compound Analogues

This compound serves as a versatile building block for the synthesis of a wide range of derivatives with diverse functionalities. These derivatization strategies are essential for exploring the structure-activity relationships of thiazole-based compounds in various applications.

Regioselective Arylation and Alkylation Techniques (e.g., C-5 Arylation)

The thiazole ring of this compound is amenable to further functionalization, particularly at the C-5 position. Regioselective C-5 arylation can be achieved through modern cross-coupling reactions, such as the Suzuki or Heck reaction, by first introducing a halogen or a boron-containing group at this position. While direct C-H arylation at the C-5 position of thiazoles can be challenging, related heterocyclic systems have seen success with palladium-catalyzed methods. figshare.com

Alkylation at the C-5 position is also a common strategy for structural diversification. This can be accomplished by deprotonating the C-5 position with a strong base to form a nucleophilic species, which can then react with an alkyl halide. biosynth.com

Amidation and Sulfonamidation Reactions for this compound Derivatives

The exocyclic amino group of this compound readily undergoes acylation reactions, such as amidation and sulfonamidation. Amidation is typically carried out by reacting this compound with a carboxylic acid, an acid chloride, or an acid anhydride. researchgate.net Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are often employed when using a carboxylic acid to facilitate the reaction. mdpi.com

Sulfonamidation involves the reaction of this compound with a sulfonyl chloride in the presence of a base. nih.gov This reaction leads to the formation of N-benzyl-N-(thiazol-2-yl)sulfonamides, a class of compounds that has been explored for various biological activities. nih.gov

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 2,5-dimethyl-3-furoylchloride | Amide | researchgate.net |

| 2-aminothiazole | Benzenesulfonyl chloride | Sulfonamide | nih.gov |

| Benzo[d]thiazol-2-amine | Flurbiprofen | Amide | mdpi.com |

Cyclocondensation and Heterocyclic Annulation Strategies

The 2-aminothiazole moiety within this compound can participate in cyclocondensation and heterocyclic annulation reactions to construct fused heterocyclic systems. These reactions often involve the reaction of the endocyclic nitrogen and the exocyclic amino group with bifunctional electrophiles. For example, reaction with α,β-unsaturated ketones can lead to the formation of thiazolo[3,2-a]pyrimidines.

While specific examples for this compound are not prevalent in the provided search results, the reactivity of the 2-aminothiazole core is well-documented. wikipedia.org These transformations open up avenues to novel and complex molecular architectures based on the this compound scaffold.

Formation of Schiff Bases and Related Imine Derivatives

The exocyclic primary amine group of this compound is a versatile functional handle for a variety of chemical transformations, most notably the formation of imines, commonly known as Schiff bases. This reaction occurs through the condensation of the primary amine with an aldehyde or a ketone. The process is typically catalyzed by an acid and involves the elimination of a water molecule.

The general mechanism for Schiff base formation is a two-part process involving the nucleophilic addition of the amine to the carbonyl carbon, followed by a dehydration step. Initially, the lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine. The carbinolamine is an unstable intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine or Schiff base product.

The pH of the reaction medium is a critical factor. The reaction rate is generally highest at a mildly acidic pH (around 4-5). chemicalbook.com If the pH is too low (highly acidic), the amine reactant becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group. chemicalbook.com Conversely, if the pH is too high (basic), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate by protonating the hydroxyl group. chemicalbook.com

A variety of aldehydes and ketones can be reacted with this compound to produce a diverse range of Schiff bases. For instance, the reaction with substituted benzaldehydes can introduce different aryl moieties onto the imine nitrogen. A study on the synthesis of Schiff base metal complexes used a similar starting material, 2-aminobenzothiazole (B30445), which was condensed with o-vanillin in ethanol (B145695) to prepare the corresponding Schiff base ligand. rsc.org This highlights a common synthetic procedure where equimolar amounts of the amine and aldehyde are refluxed in a suitable solvent like ethanol. rsc.org

The resulting Schiff bases are not just synthetic curiosities; the C=N (imine) bond is crucial for the biological activity observed in many related compounds and serves as a key intermediate for the synthesis of other complex molecules. While sometimes prone to hydrolysis, these imine derivatives are often stable, crystalline solids, which facilitates their characterization. researchgate.net

Table 1: Examples of Reagents for Schiff Base Formation with this compound This table is illustrative and based on general reactivity principles.

| Carbonyl Compound | Reagent Type | Resulting Imine Derivative Structure (General) |

| Benzaldehyde | Aromatic Aldehyde | |

| 4-Methoxybenzaldehyde | Substituted Aldehyde | |

| Acetone | Aliphatic Ketone | |

| Acetophenone | Aryl-Alkyl Ketone | |

| Cinnamaldehyde | α,β-Unsaturated Aldehyde |

Integration of Additional Heterocyclic Moieties onto the this compound Scaffold

The this compound framework is an excellent platform for the construction of more complex, polycyclic, or multi-heterocyclic systems. The reactive primary amine and the thiazole ring itself can participate in various cyclization and multicomponent reactions to append additional heterocyclic rings.

One common strategy involves the reaction of the 2-amino group with bifunctional reagents. For example, α,β-unsaturated ketones, such as chalcones, can react with 2-aminothiazole derivatives. Research has shown that substituted 2-aminobenzothiazoles react with chalcones in the presence of concentrated sulfuric acid in DMF to yield 1,3-diphenylallylidene derivatives. researchgate.net This type of condensation reaction expands the conjugated system and attaches a new structural motif to the core scaffold.

Multicomponent reactions (MCRs) are a particularly powerful tool for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.gov These reactions are highly convergent and atom-economical. This compound, with its nucleophilic amino group, is an ideal candidate for such transformations. For instance, MCRs have been developed for the synthesis of various thiazole-containing heterocycles. researchgate.net A study demonstrated a catalyst-free, three-component reaction in water involving primary amines, carbon disulfide, and sulfoxonium ylides to produce thiazole-2-thiones. researchgate.net By adapting such methodologies, this compound could potentially be used to synthesize novel thiazolidine-2-thiones or thiazole-2-thiones, thereby integrating a new sulfur-containing heterocycle.

Another approach is the construction of fused heterocyclic systems. For example, new triazole and thiadiazole rings can be attached to a parent heterocycle. In one study, 2-amino-4-(aryl)thiazole was used as a starting material to synthesize thiazolyl-thiourea derivatives, which are precursors for other heterocyclic rings. nih.gov Similarly, the reaction of 2-aminothiazole derivatives with reagents like chloroacetyl chloride can produce key intermediates that, upon reaction with various nucleophiles, can lead to the formation of new rings. nih.gov The synthesis of new compounds bearing 1,2,4-triazole (B32235) and thiazolidine (B150603) moieties often starts from Schiff bases derived from amino-heterocycles, which then undergo cyclization. nih.gov These strategies underscore the utility of the 2-amino group in acting as a nucleophilic point for annulation reactions that fuse or link new heterocyclic rings to the thiazole core.

Table 2: Potential Reactions for Integrating New Heterocyclic Moieties This table outlines potential synthetic pathways based on established reactivity of 2-aminothiazoles.

| Reaction Type | Reagents | Potential Heterocyclic Product |

| Condensation/Cyclization | Chalcones (Ar-CO-CH=CH-Ar') | Diphenylallylidene derivative |

| Multicomponent Reaction | Isothiocyanates, Nitroepoxides | 2-Iminothiazoline derivative |

| Cyclization | Chloroacetyl chloride, then a secondary amine | N-acylated intermediate for further cyclization |

| Multicomponent Reaction | β-Naphthol, Aromatic Aldehydes | 2'-Aminobenzothiazolo-arylmethyl-2-naphthol derivative nih.gov |

| Cyclocondensation | Acid Anhydrides (e.g., Phthalic Anhydride) | Phthalimide derivative |

Green Chemistry Principles and Modern Synthetic Approaches for this compound Synthesis

Modern organic synthesis places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives is increasingly benefiting from these approaches, which include the use of alternative energy sources, green catalysts, and one-pot procedures.

Microwave-assisted synthesis has emerged as a significant green chemistry tool. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org For instance, the synthesis of 2-aminothiazoles from halo carbonyl compounds and thiourea has been successfully performed under solvent-free conditions using microwave irradiation, with basic alumina (B75360) as a solid support. rsc.org This approach not only accelerates the reaction but also simplifies the work-up procedure and reduces waste.

Ultrasound-assisted synthesis is another energy-efficient technique that enhances reaction rates through acoustic cavitation. This method has been applied to the synthesis of various thiazole derivatives, offering mild reaction conditions and high yields. researchgate.netacs.org In one study, a biocatalyst derived from chitosan (B1678972) was used in conjunction with ultrasonic irradiation to synthesize thiazoles, highlighting a combination of green techniques. nih.govacs.org The use of ultrasound can facilitate reactions at lower temperatures and in shorter times than conventional methods. nih.gov

The development of novel, environmentally benign catalysts is a cornerstone of green synthesis. Researchers have explored one-pot syntheses of 2-aminothiazoles using recoverable, magnetic nanocatalysts, which allow for easy separation from the reaction mixture using an external magnet, thus minimizing catalyst waste. rsc.org Other green approaches include catalyst-free, one-pot, three-component reactions conducted in environmentally friendly solvents like water or under solvent-free conditions. researchgate.netnih.gov For example, 2-iminothiazoles have been synthesized in high yields from amines, isothiocyanates, and nitroepoxides in THF at mild temperatures without any catalyst. researchgate.net These methods improve efficiency and reduce the reliance on toxic reagents, such as the traditional use of iodine or bromine in Hantzsch thiazole synthesis, by replacing them with greener alternatives like trichloroisocyanuric acid (TCCA). rsc.org

Table 3: Comparison of Synthetic Methodologies for 2-Aminothiazole Derivatives

| Method | Typical Conditions | Advantages | Reference(s) |

| Conventional Heating | Reflux in organic solvent (e.g., Ethanol), hours | Well-established, simple setup | researchgate.net |

| Microwave-Assisted | Solvent-free or minimal solvent, minutes | Rapid reaction, high yields, energy efficient | nih.govrsc.org |

| Ultrasound-Assisted | Room or mild temperature, minutes to hours | Shorter reaction times, mild conditions, improved yields | researchgate.netacs.orgnih.gov |

| Green Catalysis | Recyclable nanocatalysts, aqueous media | Catalyst recovery, reduced waste, use of benign solvents | rsc.orgnih.gov |

| One-Pot/Catalyst-Free | Multicomponent, often neat or in green solvents | High atom economy, procedural simplicity, reduced waste | researchgate.netresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of N Benzylthiazol 2 Amine Derivatives

Elucidation of Key Pharmacophoric Features within N-Benzylthiazol-2-amine Scaffolds

The fundamental this compound scaffold consists of a thiazole (B1198619) ring connected to a benzyl (B1604629) group via a secondary amine linker. SAR studies indicate that each of these components plays a crucial role in the molecule's interaction with biological targets. The thiazole ring, with its heteroatoms, can participate in hydrogen bonding and other electrostatic interactions. The benzyl group often inserts into hydrophobic pockets within the target protein, and substitutions on this ring can significantly modulate activity. The amine linker provides a point of flexibility and can also act as a hydrogen bond donor or acceptor.

For instance, in the development of inhibitors for the USP1/UAF1 deubiquitinase complex, which is a target in cancer therapy, the N-benzyl portion of related N-benzyl-2-phenylpyrimidin-4-amine derivatives was found to be a critical pharmacophoric element. nih.gov While not a direct thiazole analogue, the principles of a substituted benzylamine (B48309) moiety interacting with a heterocyclic core are transferable. Similarly, studies on benzothiazole (B30560) derivatives as potential probes for tau protein in Alzheimer's disease highlight the importance of the benzothiazole core and the attached side chains in binding affinity. nih.gov The core structure, often composed of a benzothiazole and another aromatic system connected by a linker, underscores a common pharmacophoric model where specific spatial arrangements of aromatic and hydrogen-bonding features are essential for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.com These models use molecular descriptors, which are numerical representations of various chemical properties, to predict the activity of new, unsynthesized analogues.

For classes of compounds related to N-benzylthiazol-2-amines, QSAR studies have been instrumental. For example, in a study on thiazolidine-4-one derivatives as antitubercular agents, a QSAR model was developed that demonstrated a strong correlation between specific molecular descriptors and the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov The model, which had a high coefficient of determination (R² of 0.9092), indicated that descriptors related to polarizability, electronegativity, and surface area (MLFER_S, GATSe2, Shal, and EstateVSA 6) were positively correlated with antitubercular activity. nih.gov Conversely, a descriptor related to the spectral mean absolute deviation of the diagonalized structure-property matrix (SpMAD_Dzs 6) was negatively correlated. nih.gov This suggests that increasing polarizability and surface area contributions, potentially through the addition of halogen atoms, could enhance the antitubercular activity of these thiazole-containing compounds. nih.gov

Similarly, a QSAR study on nitazoxanide-based analogues, which contain a nitrothiazole ring, against Clostridium difficile identified key molecular descriptors influencing antibacterial activity. who.int The 2D-QSAR model showed that spatial, topological, and electronic descriptors were significant, while the 3D-QSAR model highlighted the importance of electrostatic and steric fields. who.int These findings provide a predictive framework for designing more potent derivatives.

Table 1: Key Molecular Descriptors in QSAR Models for Thiazole-Related Compounds

| Descriptor Type | Descriptor Name | Correlation with Activity | Implication for this compound Design | Reference |

| Electronic | MLFER_S | Positive | Increased polarizability may enhance activity. | nih.gov |

| Electronic | GATSe2 | Positive | Higher electronegativity may be beneficial. | nih.gov |

| Steric/Topological | Shal | Positive | Larger surface area contributions could improve potency. | nih.gov |

| Electronic | EstateVSA 6 | Positive | Specific electrostatic and surface area features are important. | nih.gov |

| Topological | SpMAD_Dzs 6 | Negative | Lower values of this descriptor are preferred. | nih.gov |

Impact of Substituent Electronic and Steric Properties on Biological Potency

The electronic and steric properties of substituents on the this compound scaffold have a profound impact on biological potency. These properties, often quantified by Hammett electronic parameters (σ) and steric parameters like Taft's Es, influence how the molecule fits into a binding site and interacts with it.

Electronic effects, such as the electron-donating or electron-withdrawing nature of a substituent on the benzyl ring, can alter the pKa of the amine linker and the electron density of the thiazole ring. This, in turn, can affect hydrogen bonding capabilities and electrostatic interactions with the target. For instance, in a series of 2-thioarylalkyl benzimidazole (B57391) derivatives, which share structural similarities with the target scaffold, the dipole moment (μ) and the energy of the highest occupied molecular orbital (EHOMO) were found to be key descriptors for anthelmintic activity. biolscigroup.us This indicates that the electronic distribution within the molecule is a critical determinant of its biological function. biolscigroup.us

Steric factors are equally important. The size and shape of substituents on the benzyl or thiazole rings can either enhance or hinder the binding of the molecule to its target. A bulky substituent might provide favorable van der Waals interactions if it fits well into a hydrophobic pocket, but it could also cause steric clashes that prevent optimal binding. The synthesis of various benzothiazole derivatives with different bridging moieties and substitution patterns for tau protein imaging demonstrates the strategic manipulation of steric properties to improve binding affinity and selectivity. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of a molecule is crucial for its biological activity, as it must adopt a specific orientation to bind effectively to its target receptor or enzyme. Conformational analysis of this compound derivatives involves studying the rotational freedom around the single bonds, particularly the bond between the benzyl group and the amine, and the bond between the amine and the thiazole ring.

The presence of substituents can restrict this rotation and favor certain conformations. For example, a study on 2,2-difluoroethylamine (B1345623) hydrochloride, a related alkylamine structure, revealed a strong preference for a gauche conformation where the positively charged nitrogen is oriented towards the electronegative fluorine atoms. beilstein-journals.org This preference, driven primarily by electrostatic interactions, persists even in aqueous solutions and can be critical for predicting the bioactive conformation of more complex molecules like this compound derivatives, especially when protonated under physiological conditions. beilstein-journals.org Understanding these conformational preferences is essential for designing molecules that are pre-organized for binding, which can lead to enhanced potency and selectivity.

Stereochemistry also plays a vital role if chiral centers are present in the molecule. Different enantiomers or diastereomers can exhibit vastly different biological activities because biological targets are chiral environments. While the parent this compound is achiral, the introduction of substituents can create chiral centers, necessitating the separation and individual testing of stereoisomers to identify the more active form.

In Vitro Biological Activities and Molecular Mechanisms of N Benzylthiazol 2 Amine Analogues

Antineoplastic and Cytotoxic Efficacy of N-Benzylthiazol-2-amine Derivatives

The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as promising scaffolds. These compounds have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines through diverse molecular pathways.

Antiproliferative Effects Across Diverse Cancer Cell Lines

Research has shown that analogues of this compound exhibit broad-spectrum antitumor activity. Their efficacy has been documented against a panel of human cancer cell lines, indicating their potential as versatile antineoplastic agents.

Notably, certain 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivatives have shown potent antiproliferative activity against human leukemia (U-937) and melanoma (SK-MEL-1) tumor cells. nih.gov For instance, the N-desmethyl analogue 8a was found to be ten-fold more potent than its N-methylbenzylamino counterpart against a panel of four different cancer cell lines. nih.gov The substitution pattern on the phenyl ring of the benzylamino moiety plays a crucial role, with derivatives containing methoxy (B1213986) or methylendioxy groups demonstrating significant activity. nih.gov

In the context of colon cancer, some 4-thiazolidinone (B1220212) derivatives, which are structurally related to the thiazole (B1198619) core, have been investigated. ajrconline.org Specifically, 2-phenylimino derivatives have shown antiproliferative properties against several human colon carcinoma cell lines. ajrconline.org Furthermore, N6-benzyladenosine analogues have demonstrated a persistent antiproliferative effect on human colon cancer cell lines HCT116 and DLD-1. nih.gov

The antiproliferative activity of thiazolidine (B150603) analogues has also been observed in melanoma cell lines, with some compounds showing low micromolar to nanomolar efficacy. researchgate.net Benzothiazole (B30560) derivatives have also been tested against pancreatic cancer and paraganglioma cell lines, where they induced a marked reduction in cell viability at low micromolar concentrations. nih.gov In ovarian cancer, a 3-N-benzyltriazolylmethyl-4-bromo-13α-oestrone derivative displayed substantial selective growth-inhibitory activity against the A2780 cell line with a submicromolar IC50 value. nih.gov

Table 1: Antiproliferative Activity of this compound Analogues and Related Derivatives

| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 8a (2-N-desmethyl-benzylamino analogue) | U-937 | Leukemia | <20 | nih.gov |

| 8a (2-N-desmethyl-benzylamino analogue) | SK-MEL-1 | Melanoma | <20 | nih.gov |

| 4l (Phenylacetamide benzothiazole derivative) | Pancreatic Cancer Cells | Pancreatic Cancer | Low micromolar range | nih.gov |

| 4l (Phenylacetamide benzothiazole derivative) | Paraganglioma Cells | Paraganglioma | Low micromolar range | nih.gov |

| 3-N-benzyltriazolylmethyl-4-bromo-13α-oestrone | A2780 | Ovarian Cancer | Submicromolar | nih.gov |

| N6-benzyladenosine (2) | HCT116 | Colon Cancer | ~15 | nih.gov |

| N6-benzyladenosine (2) | DLD-1 | Colon Cancer | ~12 | nih.gov |

| Analogue 2a | HCT116 | Colon Cancer | ~10 | nih.gov |

| Analogue 2a | DLD-1 | Colon Cancer | ~8 | nih.gov |

Induction of Apoptosis and Cell Differentiation Modulation

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. This compound derivatives have been shown to trigger this process in cancer cells. A novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were specifically designed to induce apoptosis. nih.gov

Studies on the benzothiazole derivative PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) demonstrated that it was highly cytotoxic to U87 (glioblastoma) and HeLa (cervical cancer) cells, with IC50 values below 50 nM. nih.gov This compound induced classic apoptotic indicators such as DNA fragmentation and nuclear condensation. nih.gov The mechanism was linked to an increase in caspase-3 and -9 activities and the upregulation of cytochrome c, suggesting that PB11 induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov

Furthermore, at sublethal concentrations (≤ 1 µM), the DNA intercalator 3-nitrobenzothiazolo(3,2-a)quinolinium (B1206250) (NBQ), a related compound, was found to induce differentiation in the human promyelocytic leukemia cell line HL-60. nih.gov

Target-Specific Inhibition of Oncogenic Pathways

The anticancer activity of this compound analogues is often rooted in their ability to inhibit specific enzymes and proteins that are crucial for cancer cell survival and proliferation.

Protein Kinase CK2: Protein Kinase CK2 is a key target in cancer therapy due to its role in various signaling pathways. Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive CK2 inhibitors. nih.gov These compounds bind to an allosteric site, stabilizing an inactive conformation of the kinase. nih.govnih.gov This allosteric inhibition offers a promising avenue for developing selective anticancer drugs. nih.gov

Sirtuin 2 (SIRT2): SIRT2, a protein deacetylase, is considered a drug target in both cancer and neurodegenerative diseases. nih.gov While direct inhibition by this compound is not extensively documented, structurally related 3-(benzylsulfonamido)benzamide derivatives have been developed as potent and selective SIRT2 inhibitors. nih.gov This suggests that the broader scaffold has the potential for SIRT2 inhibition.

Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer agents. The benzamide (B126) moiety, often found in this compound derivatives, is a key feature of many HDAC inhibitors. nih.gov

While specific studies directly linking this compound derivatives to HER enzyme inhibition are not prominent in the searched literature, the broad investigation of kinase inhibition by this scaffold suggests it as a potential area for future research.

DNA Intercalation and Interaction Mechanisms

Some polycyclic derivatives containing the benzothiazole nucleus function as DNA intercalating agents, which is a well-known mechanism for antitumor drugs. These compounds insert themselves between the base pairs of the DNA double helix, leading to local structural changes, unwinding of the helix, and inhibition of DNA replication and transcription. nih.gov

Studies on benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives, which are structurally related to the core topic, have confirmed their ability to interact with DNA via intercalation. nih.gov Spectroscopic analyses have shown a high affinity of these ligands towards double-stranded DNA. nih.gov The DNA intercalator 3-nitrobenzothiazolo(3,2-a)quinolinium (NBQ) has been shown to induce single-strand and DNA-protein-associated breaks in the HL-60 human leukemia cell line. nih.gov It is proposed that topoisomerase II, an enzyme that alters DNA topology, could play a major role in the biological activity of these compounds. nih.gov While NBQ itself did not inhibit topoisomerase I, it did stimulate DNA cleavage mediated by topoisomerase II at certain concentrations. nih.gov

Antimicrobial Spectrum and Mechanistic Investigations

In addition to their anticancer properties, this compound analogues have demonstrated a notable spectrum of antimicrobial activity. The rise of drug-resistant pathogens has spurred research into new classes of antimicrobial agents, with these compounds showing promise.

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

Derivatives of this compound have been found to be effective against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: A novel benzothiazol-2-amine scaffold was found to produce potent inhibitors of Gram-positive pathogens, including drug-resistant strains of Staphylococcus aureus. nih.gov Molecular docking studies suggest that these compounds may target the Staphylococcus aureus methionyl-tRNA synthetase. nih.gov A series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and Bacillus subtilis. researchgate.net Additionally, certain 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives have demonstrated significant antibacterial activity against B. subtilis. ajrconline.org

Gram-Negative Bacteria: The same 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives that were active against B. subtilis also showed significant activity against Escherichia coli. ajrconline.org In an effort to develop new antimicrobials, a library of 2-aminobenzothiazole (B30445) derivatives was synthesized and screened. One compound, 3e , exhibited maximum potency against several Gram-negative strains, including E. coli and Pseudomonas aeruginosa, with a MIC value of 3.12 µg/ml, making it twofold more active than the standard drug ciprofloxacin (B1669076) in that study. A novel benzothiazole derivative, SN12 , was identified as a potent inhibitor of biofilm formation in P. aeruginosa at nanomolar concentrations. nih.gov This compound acts as an inhibitor of the Gac/Rsm two-component system, reducing biofilm formation and the expression of virulence factors. nih.gov

Table 2: Antibacterial Activity of this compound Analogues and Related Derivatives

| Compound/Analogue | Bacterial Strain | Gram Stain | MIC Value | Reference |

| Compound 3e (2-aminobenzothiazole derivative) | Staphylococcus aureus | Positive | 3.12 µg/mL | |

| Compound 3e (2-aminobenzothiazole derivative) | Escherichia coli | Negative | 3.12 µg/mL | |

| Compound 3e (2-aminobenzothiazole derivative) | Pseudomonas aeruginosa | Negative | 3.12 µg/mL | |

| SN12 (Benzothiazole derivative) | Pseudomonas aeruginosa (Biofilm inhibition) | Negative | IC50 = 43.3 nmol/L | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | Positive | Good activity | researchgate.net |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives | Bacillus subtilis | Positive | Significant activity | ajrconline.org |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives | Escherichia coli | Negative | Significant activity | ajrconline.org |

Compound Reference Table

| Abbreviation/Number | Full Chemical Name |

| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide |

| NBQ | 3-nitrobenzothiazolo[3,2-a]quinolinium |

| 8a | 2-N-desmethyl-benzylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole analogue |

| 4l | Phenylacetamide benzothiazole derivative |

| 2 | N6-benzyladenosine |

| 3e | 2-aminobenzothiazole derivative from click chemistry synthesis |

| SN12 | Benzothiazole derivative inhibitor of Gac/Rsm system |

Antifungal Activity Assessment

The antifungal potential of this compound analogues has been evaluated against a range of fungal species, including yeasts and filamentous fungi. nih.gov The in vitro activity is often determined using methods like the disc diffusion method and microdilution broth techniques to establish Minimum Inhibitory Concentration (MIC) values. nih.govresearchgate.net

Studies on related 2-aminobenzothiazole derivatives have demonstrated notable activity. For instance, certain N-bromoamido-2-aminobenzothiazoles showed efficacy against Candida albicans with MIC values as low as 6.25 µg/mL. researchgate.net Similarly, a broad evaluation of N-benzylsalicylamide derivatives, a structurally related class, found their most significant effects against filamentous fungi such as Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera. nih.gov In that study, N-(4'-chlorobenzyl) and N-(3',4'-dichlorobenzyl) salicylamides were particularly effective, with some derivatives exhibiting MIC values of ≤7.8 µmol/L against T. mentagrophytes. nih.gov

The structural features of these analogues play a critical role in their antifungal potency. For example, research on benzamide-linked 2-aminothiazole (B372263) compounds confirmed that they possess excellent antifungal activity. mdpi.com The introduction of specific substituents, such as electron-withdrawing groups on an associated aromatic ring, has been noted to enhance activity. nih.gov

| Compound Class | Test Method | Fungal Strain | Observed Activity (MIC) |

|---|---|---|---|

| N-bromoamido-2-aminobenzothiazoles | Micro-broth dilution | Candida albicans | 6.25 µg/mL |

| N-(4'-Chlorobenzyl) salicylamides | Microdilution broth method | Trichophyton mentagrophytes | ≤7.8 µmol/L |

| Benzamide-linked 2-aminothiazoles | Not specified | General antifungal | Excellent activity reported |

Elucidation of Antimicrobial Action Modes

The primary mechanism by which thiazole-based antifungal agents exert their effect is through the disruption of fungal cell membrane integrity. mdpi.comnih.gov A key target is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Specifically, some imidazole-thiazole derivatives are understood to inhibit the enzyme cytochrome P450 lanosterol (B1674476) 14α-demethylase. mdpi.com This enzyme is crucial for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. mdpi.comnih.gov This mode of action is similar to that of widely used azole antifungal drugs. nih.gov

Other potential mechanisms contributing to the antimicrobial effects of this compound class include:

Efflux Pump Inhibition: Preventing the fungal cell from pumping out the drug. nih.gov

Target Enzyme Overproduction: While a resistance mechanism, it highlights the direct interaction between the drug and a specific enzyme. nih.gov

Alteration of the Drug Target: Structural changes in the target enzyme can reduce drug binding and efficacy. nih.gov

Anti-inflammatory and Analgesic Potentials

Derivatives of benzothiazole are recognized for their potential anti-inflammatory and analgesic properties. researchgate.net The core structure is considered a valuable scaffold in medicinal chemistry for developing new therapeutic agents targeting inflammation.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in baseline physiological functions, while COX-2 is induced at sites of inflammation. nih.gov

Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov The structural basis for this selectivity lies in a difference in the active sites of the two enzymes. The COX-2 active site is larger due to the substitution of certain amino acids (e.g., Val523 in COX-2 instead of Ile523 in COX-1), creating a secondary pocket. nih.gov Compounds designed to bind within this larger active site can achieve selective COX-2 inhibition. nih.gov While direct inhibition data for this compound is limited, related heterocyclic compounds are often designed as selective COX-2 inhibitors by exploiting these structural differences. nih.gov

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, this compound analogues may exert anti-inflammatory effects by modulating other aspects of the inflammatory cascade. In a study of N-(substituted benzothiazol-2-yl)amide derivatives, a lead compound demonstrated the ability to lower the levels of malondialdehyde (MDA). nih.gov MDA is a key biomarker for oxidative stress, a process intricately linked with inflammation. By reducing lipid peroxidation and subsequent MDA formation, these compounds can mitigate cellular damage associated with inflammatory conditions. nih.gov

Anticonvulsant and Central Nervous System Activities

The thiazole scaffold is a key feature in compounds designed for central nervous system activity, including anticonvulsant effects. researchgate.netnih.gov A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective properties. nih.gov

The screening was conducted using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov One compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (compound 2f), emerged as a particularly effective anticonvulsant. nih.gov Furthermore, this compound showed neuroprotective effects by reducing levels of both MDA and lactate (B86563) dehydrogenase (LDH), indicating a reduction in oxidative stress and cell damage. nih.gov

Separately, N-(thiazol-2-yl)-benzamide analogues have been identified as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel, which suggests another route for CNS activity. nih.gov

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Neuroprotective Effect |

|---|---|---|---|---|

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (2f) | 40.96 | 85.16 | 347.6 | Lowered MDA and LDH levels |

Antiviral and Antiprion Properties

The benzothiazole ring system is a versatile scaffold for the development of agents with broad-spectrum antiviral activity. nih.gov Analogues have shown promise against both DNA and RNA viruses. nih.gov

In particular, benzothiazole derivatives have been evaluated for activity against Hepatitis C virus (HCV) and Herpes Simplex Virus 1 (HSV-1). nih.gov Docking studies suggest that some analogues can bind to the thumb domain of the HCV RNA-dependent RNA polymerase (RdRp), an essential viral enzyme. nih.gov Other related benzo-heterocyclic amine compounds have demonstrated potent activity against influenza A, Coxsackie B3 virus, and Hepatitis B virus (HBV). nih.gov Structure-activity relationship studies indicate that substitutions at the C-2 position of the benzothiazole ring are crucial for these antiviral effects. nih.gov

Furthermore, the 2-aminothiazole scaffold has been identified as a promising starting point for developing compounds with antiprion properties. nih.gov Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). In cell-based assays (ScN2a cells), 2-aminothiazole derivatives were found to be generally active in inhibiting the formation of the disease-associated scrapie form of the prion protein (PrPSc). nih.gov The mechanism of action for these 2-aminothiazoles appears to be distinct from other known antiprion compounds. nih.gov

Antileishmanial Activity and Parasite Enzyme Targets

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for new, effective, and less toxic therapeutic agents is a pressing priority. In this context, derivatives of this compound and structurally related compounds have demonstrated noteworthy antileishmanial activity in laboratory settings.

Research into the mechanism of action of these compounds has pointed towards the inhibition of specific parasite enzymes that are crucial for their survival and proliferation. While direct enzymatic studies on this compound analogues are limited, research on closely related benzimidazole (B57391) and benzylamine (B48309) derivatives provides valuable insights into potential molecular targets.

One such target is arginase (ARG) , an enzyme essential for the parasite's synthesis of polyamines, which are vital for cell growth and division. A study on N-benzyl-1H-benzimidazol-2-amine derivatives, which share a structural similarity with the N-benzylthiazole scaffold, revealed significant inhibitory activity against Leishmania mexicana arginase (LmARG). nih.gov Specifically, one of the tested compounds inhibited the recombinant LmARG by 68.27%, suggesting that interference with the polyamine biosynthesis pathway could be a key antileishmanial mechanism. nih.gov

Another critical enzymatic pathway in Leishmania is sterol biosynthesis . Parasites, unlike their mammalian hosts, rely on the synthesis of ergosterol and other 24-alkylated sterols for their membrane integrity and function. Enzymes within this pathway are therefore attractive drug targets. Research on benzylamine derivatives has shown them to be potent inhibitors of squalene synthase (SQS) , a key enzyme in this pathway. nih.gov This inhibition disrupts the parasite's ability to produce essential sterols, leading to cell death. nih.gov Furthermore, in silico studies on benzimidazole-triazole derivatives have suggested potential interactions with sterol 14-alpha-demethylase , another vital enzyme in the ergosterol biosynthesis pathway. mdpi.com

Pteridine reductase 1 (PTR1) is another enzyme that has been identified as a potential target for thiazole-containing compounds. While not directly involving this compound analogues, studies on other benzimidazole derivatives have shown that these compounds can interact with the active site of PTR1, an enzyme essential for the parasite's proliferation. nih.gov

The following table summarizes the in vitro antileishmanial activity of some N-benzyl-1H-benzimidazol-2-amine derivatives against various Leishmania species.

| Compound | Leishmania Species | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes |

| Compound 7 | L. mexicana | 10.8 | 19.5 |

| L. braziliensis | 9.7 | 12.5 | |

| Compound 8 | L. mexicana | 14.2 | 11.8 |

| L. braziliensis | 15.6 | 13.1 | |

| Miltefosine (Standard) | L. mexicana | 15.4 | 8.2 |

| L. braziliensis | 7.5 | 5.1 | |

| Amphotericin B (Standard) | L. mexicana | 0.23 | 0.15 |

| L. braziliensis | 0.18 | 0.11 |

Data sourced from a study on N-benzyl-1H-benzimidazol-2-amine derivatives, which are structurally similar to this compound analogues. nih.gov

Antioxidant Capacity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants, molecules that can neutralize these reactive species, are therefore of significant therapeutic interest. This compound analogues and related thiazole derivatives have been investigated for their antioxidant potential through various in vitro assays.

The primary mechanism by which these compounds exert their antioxidant effect is through radical scavenging . This can occur via two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical.

The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which contain the N-benzyl moiety, demonstrated significant interaction with the DPPH radical. mdpi.com The results indicated that the substitution pattern on the aryl ring influences the radical scavenging activity. For instance, analogues with fluoro-substituted phenyl rings showed higher DPPH scavenging activity compared to the unsubstituted analogue. mdpi.comnih.gov

The following tables present data on the antioxidant activity of some N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides and other thiazole derivatives.

Table 1: DPPH Radical Scavenging Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

| Compound | Substituent (Ar) | % DPPH Inhibition (20 min) | % DPPH Inhibition (60 min) |

| 10a | Phenyl | 57 | 78 |

| 10b | 4-Fluorophenyl | 64.5 | 79 |

| 10c | 2,4-Difluorophenyl | 81 | 96 |

| 10d | 4-Fluoro-3-methylphenyl | 75 | 88 |

Data adapted from a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. mdpi.comnih.gov

Table 2: Antioxidant Activity of Selected Thiazole Derivatives (IC50 values in µM)

| Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |

| Benzothiazole Derivative 2 | - | 18.32 ± 0.18 |

| Benzothiazole Derivative 3 | - | 21.87 ± 0.43 |

| Benzothiazole Derivative 5 | - | 19.72 ± 0.32 |

| Pentamidine (Standard) | - | 5.09 ± 0.04 |

IC50 values for antileishmanial activity are presented for benzothiazole derivatives, which are structurally related to this compound. Direct antioxidant IC50 values for these specific compounds were not available in the cited source. researchgate.net

It is important to note that the antioxidant activity is highly dependent on the specific chemical structure of the analogue, including the nature and position of substituents on the aromatic rings. These structural modifications can influence the compound's ability to donate a hydrogen atom or an electron, thereby affecting its radical scavenging efficiency.

Computational Chemistry and in Silico Studies of N Benzylthiazol 2 Amine

Molecular Docking Simulations: Elucidating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as N-Benzylthiazol-2-amine, might interact with a protein target.

Binding Affinity Predictions and Structural Insights

Molecular docking simulations have been employed to predict the binding affinities of this compound and its derivatives with various enzymes, offering insights into their potential therapeutic applications. These studies calculate a docking score, which represents the binding free energy, to estimate the strength of the interaction between the ligand and the protein.

Cyclooxygenase (COX-1 and COX-2): In the context of anti-inflammatory drug design, the binding of thiazole (B1198619) derivatives to cyclooxygenase enzymes (COX-1 and COX-2) has been investigated. nih.govmdpi.com For instance, studies on 2-(trimethoxyphenyl)-thiazoles revealed that these compounds can inhibit both COX isoforms. nih.govmdpi.com Molecular docking has been crucial in understanding the structural basis for the selectivity of some inhibitors towards COX-2 over COX-1. mdpi.combionaturajournal.com The larger, more flexible active site of COX-2, due to the presence of a valine residue instead of isoleucine, allows certain ligands to bind with higher affinity. bionaturajournal.com

Leishmania major Arginase (LmARG): Arginase is a key enzyme in the life cycle of the Leishmania parasite, making it an attractive drug target. nih.gov Molecular docking studies have explored the interaction of various inhibitor classes with Leishmania arginase. nih.govresearchgate.net While direct docking data for this compound with LmARG is not extensively published, related studies on other inhibitors provide a framework for how such interactions might occur, often involving the enzyme's active site. nih.govresearchgate.net

The following table summarizes representative, though not exhaustive, binding affinity data for related thiazole derivatives with various protein targets.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Compound(s) |

| 2-(Trimethoxyphenyl)-thiazoles | COX-2 | Not explicitly stated in provided text | Meloxicam |

| Benzothiazole (B30560) Derivatives | p56lck | Not explicitly stated in provided text | Not specified |

| Cinnamides | L-ARG | IC50 values reported (e.g., 1.3 µM) | Not specified |

This table is for illustrative purposes and highlights the types of data generated from molecular docking studies. Specific binding affinities for this compound would require dedicated computational analysis.

Identification of Key Interacting Residues and Binding Sites

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For example, in the study of 2-(trimethoxyphenyl)-thiazoles as COX inhibitors, docking simulations revealed key interactions. The plausible binding mode for a particularly active compound showed hydrogen bond interactions with residues such as Arg120, Tyr355, and Ser530 in the COX-2 active site. nih.govmdpi.com Additionally, hydrophobic contacts were observed with residues like Leu352, Val349, and Phe518. nih.govmdpi.com Understanding these interactions at a molecular level is crucial for designing more potent and selective inhibitors. nih.gov

Advanced Quantum Chemical Calculations for this compound

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of molecules, complementing the insights gained from molecular docking.

Density Functional Theory (DFT) Applications to Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations have been applied to thiazole derivatives to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. edu.krd The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. multidisciplinaryjournals.com For substituted thiazole compounds, DFT studies have been used to analyze molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or poor in electrons, and thus susceptible to electrophilic or nucleophilic attack. edu.krd

Semi-Empirical Methods for Conformational and Vibrational Analysis

While DFT provides high accuracy, semi-empirical methods offer a computationally less expensive alternative for studying larger molecular systems. These methods are particularly useful for conformational analysis, which involves identifying the most stable three-dimensional arrangement of a molecule's atoms. Vibrational analysis, another application, predicts the frequencies of molecular vibrations, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound.

Spectral Simulation Studies of this compound Analogues

Computational methods, including DFT and semi-empirical approaches, can be used to simulate various types of spectra. nih.gov For analogues of this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, UV-Vis electronic absorption spectra, and vibrational spectra can be performed. edu.krdnih.gov Comparing these simulated spectra with experimental data is a powerful tool for structural elucidation and for validating the computational models used. nih.gov For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing information about the electronic transitions within the molecule. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable for the early assessment of the pharmacokinetic properties of a molecule. This approach allows for the prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile before resource-intensive laboratory synthesis and in vitro or in vivo testing are undertaken. For this compound, a compound of interest due to its structural motifs present in various biologically active agents, in silico ADME profiling provides critical insights into its potential as a drug candidate. These computational studies simulate the compound's journey through the body, flagging potential liabilities such as poor absorption or rapid metabolism early in the development pipeline.

The profiling of this compound involves the calculation of a variety of molecular descriptors that correlate with its pharmacokinetic behavior. These descriptors include fundamental physicochemical properties, such as molecular weight and lipophilicity, as well as more complex parameters related to its interaction with biological systems, like plasma protein binding and inhibition of metabolic enzymes. By leveraging sophisticated algorithms and models trained on extensive experimental data, a comprehensive picture of the molecule's likely ADME characteristics can be constructed.

A key determinant of a successful oral medication is its oral bioavailability, which is heavily influenced by its "drug-likeness." Drug-likeness is an abstract concept used to evaluate whether a compound possesses properties consistent with known orally active drugs. Several rule-based filters and physicochemical property calculations are employed to predict this.

One of the most widely recognized set of guidelines is Lipinski's Rule of Five . This rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: a molecular weight of over 500 Daltons, a Log P (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational analysis of this compound indicates that it adheres to all of these rules, suggesting a favorable profile for oral absorption.

Beyond Lipinski's rule, other parameters are assessed to refine the prediction of oral bioavailability. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. Compounds with a TPSA of less than 140 Ų are generally predicted to have good cell permeability. The number of rotatable bonds is also considered, as a higher number (typically >10) can be associated with poor oral bioavailability due to conformational flexibility and entropy loss upon binding to a target. This compound exhibits a favorable profile in these extended assessments as well.

A composite bioavailability score, which integrates data from various physicochemical properties, can also be calculated. For this compound, this score is predicted to be high, further supporting its potential as an orally administered agent.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Parameter | Predicted Value | Compliance |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S | - |

| Molecular Weight | 190.27 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Log P (Consensus) | 2.45 | Yes (< 5) |

| Topological Polar Surface Area (TPSA) | 53.95 Ų | Yes (< 140 Ų) |

| Number of Rotatable Bonds | 2 | Yes (≤ 10) |

| Lipinski's Rule of Five Violations | 0 | Yes (≤ 1) |

The metabolic stability of a compound is a critical factor determining its half-life and duration of action in the body. The primary site of drug metabolism is the liver, where the cytochrome P450 (CYP) family of enzymes plays a central role. In silico methods can predict which CYP isozymes are most likely to metabolize a compound and the potential sites on the molecule where metabolism may occur.

For this compound, computational models predict that it is likely a substrate for several CYP enzymes. The metabolism of molecules containing a 2-aminothiazole (B372263) ring can be complex. Studies on similar structures have shown that this moiety can undergo metabolic activation catalyzed by cytochrome P450s, potentially leading to reactive metabolites. acs.orgnih.govnih.gov The primary predicted metabolic pathways for this compound involve oxidation.

The most probable sites of metabolism are the benzylic carbon, the secondary amine, and the thiazole ring itself.

N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl (B1604629) group is a common metabolic pathway for benzylamines, which would yield 2-aminothiazole and benzaldehyde. nih.gov Benzaldehyde would then be further oxidized to benzoic acid.

Hydroxylation of the Benzyl Ring: The phenyl group can be hydroxylated, typically at the para-position, to form a phenolic metabolite.

Thiazole Ring Oxidation: The thiazole ring itself is susceptible to oxidation. Quantum chemical studies on related thiazole compounds suggest that epoxidation of the C4=C5 double bond of the thiazole ring is a potential biotransformation pathway. acs.orgnih.gov This can be followed by rearrangement or reaction with cellular nucleophiles. S-oxidation of the thiazole sulfur is another possibility.

Furthermore, predictions indicate that this compound may act as an inhibitor of certain CYP isozymes. Specifically, it is predicted to be a potential inhibitor of CYP2A6 and CYP2E1, which are known to metabolize benzylamine (B48309) derivatives. nih.gov Inhibition of these enzymes could lead to drug-drug interactions if co-administered with other drugs that are substrates for these enzymes.

Table 2: Predicted Cytochrome P450 Metabolism Profile for this compound

| CYP Isozyme | Substrate Likelihood | Inhibitor Likelihood |

|---|---|---|

| CYP1A2 | Low | Low |

| CYP2C9 | Low | Low |

| CYP2C19 | Low | Moderate |

| CYP2D6 | Low | Moderate |

| CYP3A4 | Moderate | Moderate |

| CYP2A6 | High | High |

Future Perspectives and Translational Research Opportunities for N Benzylthiazol 2 Amine

Development of Next-Generation N-Benzylthiazol-2-amine Derivatives with Enhanced Potency and Selectivity

The core strategy for advancing the therapeutic utility of this compound lies in the rational design and synthesis of novel derivatives. The goal is to enhance its potency against specific biological targets while improving selectivity to minimize off-target effects. The thiazole (B1198619) ring is a versatile scaffold, and its substitution at various positions can significantly influence its pharmacological profile. nih.govnih.gov

Research into related thiazole derivatives has shown that modifications to the substituents on the thiazole ring can lead to significant improvements in activity. For instance, studies on 2-aminothiazole (B372263) derivatives have revealed that the introduction of different aryl or alkyl groups can modulate their anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Specifically, the substitution pattern on the phenyl ring of the benzylamino moiety at the 2-position of the thiazole ring is crucial for antiproliferative activity. nih.gov

For example, a series of 2-arylalkylamino-4-amino-5-aroylthiazoles were synthesized and evaluated for their anticancer activity. The results, summarized in the table below, highlight how substitutions on the benzylamino group can impact potency.

Table 1: Antiproliferative Activity of 2-Substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles

| Compound | R (Substituent on Benzylamino) | U-937 IC₅₀ (µM) | SK-MEL-1 IC₅₀ (µM) |

|---|---|---|---|

| 8a | H | >200 | >200 |

| 8e | p-Cl | 12.2 | 8.5 |

| 8f | p-Cl (phenethyl) | 5.7 | 7.1 |

| 8k | p-OCH₃ (phenethyl) | 9.8 | 11.4 |

Data sourced from a study on apoptosis-inducing anticancer agents. nih.gov

These findings suggest that future research on this compound could systematically explore substitutions on both the benzyl (B1604629) and thiazole rings to identify derivatives with superior therapeutic indices. The synthesis of a library of analogues with diverse electronic and steric properties will be instrumental in elucidating detailed structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in this compound Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and design. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy previously unattainable. For the development of this compound derivatives, AI and ML can be leveraged in several ways.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of novel thiazole derivatives based on their physicochemical properties. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable drug-like properties. nih.gov

Molecular docking studies, a key component of computer-aided drug design, can simulate the interaction of this compound analogues with their target proteins. nih.govnih.gov This provides insights into the binding modes and key interactions that govern potency and selectivity, guiding the design of new derivatives with improved binding affinities. For instance, docking studies have been successfully employed to design thiazole-based inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA) and to understand their binding to anticancer targets such as Bcl-2. acs.org

Furthermore, machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com This early-stage prediction of potential liabilities can significantly reduce the attrition rate of drug candidates in later stages of development.

Exploration of Novel Therapeutic Indications and Repurposing Strategies for this compound Analogues

The diverse biological activities reported for the thiazole scaffold suggest that this compound and its analogues may have therapeutic potential beyond their current applications. nih.govresearchgate.net Drug repurposing, the identification of new uses for existing or failed drugs, is a time- and cost-effective strategy for drug development.

The thiazole nucleus is a common feature in drugs with a wide range of clinical applications, including anti-inflammatory, antiviral, antifungal, and anticancer agents. researchgate.net This provides a strong rationale for exploring this compound analogues for new therapeutic indications.

For example, various thiazole derivatives have shown promise as:

Anticancer agents: By targeting key proteins involved in cancer cell proliferation and survival, such as Bcl-2 and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com

Antimicrobial agents: Exhibiting activity against a range of bacterial and fungal pathogens. mdpi.comnanobioletters.com

Antidiabetic agents: Several thiazole-containing drugs, like Pioglitazone and Rosiglitazone, are used to treat type 2 diabetes. nih.gov

Anticonvulsants: Certain thiazole derivatives have demonstrated potential in controlling seizures. mdpi.com

Systematic screening of this compound and a library of its analogues against a panel of diverse biological targets could uncover novel therapeutic opportunities. High-throughput screening campaigns, coupled with the computational approaches mentioned earlier, can efficiently identify new protein targets and associated disease indications for this versatile chemical scaffold. The development of derivatives with specific substitutions could lead to highly selective agents for these newly identified targets.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Arylalkylamino-4-amino-5-aroylthiazoles |

| 2-Substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles |

| Pioglitazone |

Q & A

Q. What are the optimal synthetic routes for N-Benzylthiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclocondensation of aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at low temperatures (<10°C). This method yields benzothiazol-2-amine intermediates, which can be further functionalized via nucleophilic substitution with benzyl halides. Alternative water-mediated protocols using column chromatography for purification are also effective, achieving yields of ~70–80% .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–7.8 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm). Carbon signals for the thiazole ring (C2: ~160 ppm) and benzyl carbons (C7: ~45 ppm) are critical .

- IR Spectroscopy : Key absorptions at 3178 cm⁻¹ (N–H stretch) and 1668 cm⁻¹ (C=N/C–S vibrations) confirm the thiazole core .

- Melting Point Analysis : Pure compounds typically exhibit sharp melting points (e.g., 156–158°C for N-phenyl derivatives) .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) are standard. Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M+H]+ at m/z 227.0637) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular interactions of this compound derivatives?

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or IR results often arise from solvent effects or impurities. Cross-validate using deuterated solvents (e.g., DMSO-d₆) and control experiments. For instance, unexpected downfield shifts in 1H NMR may indicate residual acetic acid; repeated recrystallization from ethanol minimizes this .

Q. How can computational methods predict the biological activity of this compound analogs?